4-(5-bromo-1H-pyrazol-3-yl)pyridine,sulfuricacid
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Overview
Description
4-(5-Bromo-1H-pyrazol-3-yl)pyridine, sulfuric acid is a compound that combines a pyrazole ring with a pyridine ring, both of which are heterocyclic structures The presence of bromine and sulfuric acid adds to its chemical complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine typically involves the reaction of 5-bromo-1H-pyrazole with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the brominated pyrazole is reacted with a pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of sulfuric acid in the process helps in maintaining the acidity required for the reaction and also acts as a dehydrating agent.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole-pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound with additional functional groups.
Scientific Research Applications
4-(5-Bromo-1H-pyrazol-3-yl)pyridine, sulfuric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-bromo-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can interact with multiple biological molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A similar compound with a fused pyrazole-pyridine ring system, known for its biological activities and synthetic versatility.
4-Bromo-1H-pyrazole: A simpler compound with only the pyrazole ring and bromine, used as a starting material for various chemical syntheses.
Uniqueness
4-(5-Bromo-1H-pyrazol-3-yl)pyridine, sulfuric acid is unique due to the combination of the pyrazole and pyridine rings with a bromine atom and sulfuric acid. This combination provides a distinct set of chemical properties and reactivity, making it valuable in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
4-(5-bromo-1H-pyrazol-3-yl)pyridine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3.H2O4S/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;1-5(2,3)4/h1-5H,(H,11,12);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPOLDDDAWBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)Br.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260933-15-9 |
Source
|
Record name | 4-(5-bromo-1H-pyrazol-3-yl)pyridine; sulfuric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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